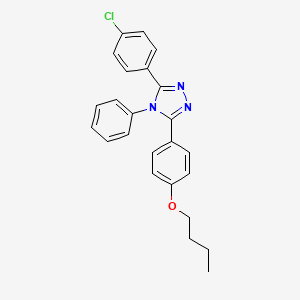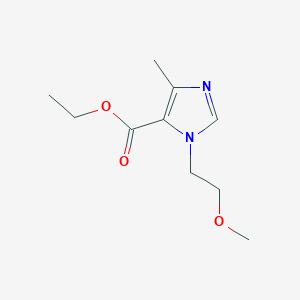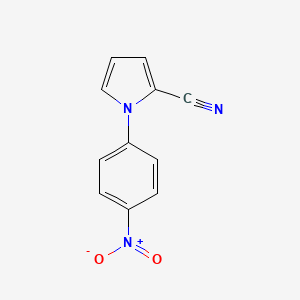
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of pharmaceuticals.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: A triazole derivative with similar nitrophenyl substitution, used in the synthesis of various organic compounds.
1-(4-Nitrophenyl)-1H-pyrazole: A pyrazole derivative with a nitrophenyl group, studied for its potential biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a range of applications.
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-8-11-2-1-7-13(11)9-3-5-10(6-4-9)14(15)16/h1-7H |
InChI Key |
SBIRPDMRLRDALH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


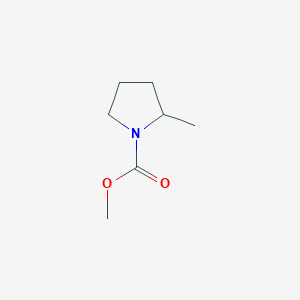
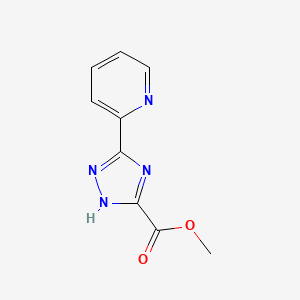

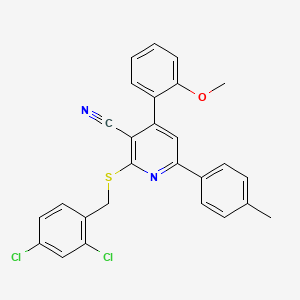

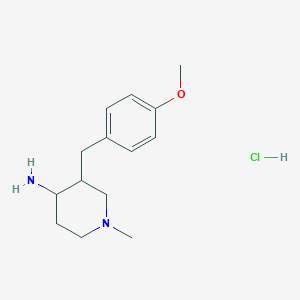
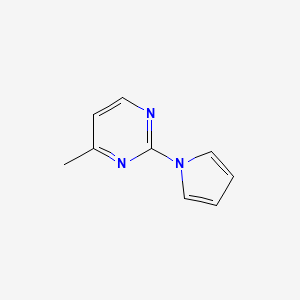
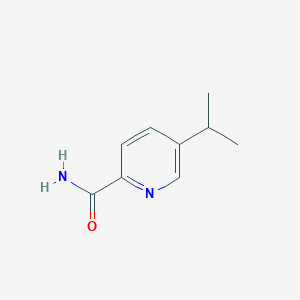

![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
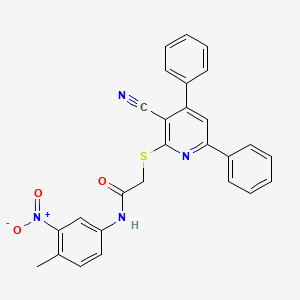
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
